molecular formula C8H10N2O2S B3196783 N-cyclopropylpyridine-3-sulfonamide CAS No. 1000933-61-8

N-cyclopropylpyridine-3-sulfonamide

Cat. No. B3196783
CAS RN: 1000933-61-8
M. Wt: 198.24 g/mol
InChI Key: JHNQZTQRRKLZNI-UHFFFAOYSA-N
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Description

N-cyclopropylpyridine-3-sulfonamide is a chemical compound with the CAS Number: 1000933-61-8 . It has a molecular weight of 198.25 and its IUPAC name is N-cyclopropyl-3-pyridinesulfonamide . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for N-cyclopropylpyridine-3-sulfonamide is 1S/C8H10N2O2S/c11-13(12,10-7-3-4-7)8-2-1-5-9-6-8/h1-2,5-7,10H,3-4H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

N-cyclopropylpyridine-3-sulfonamide is a powder . It is typically stored at room temperature .

Scientific Research Applications

Sulfonamide Inhibitors in Medicinal Applications

Sulfonamides, including N-cyclopropylpyridine-3-sulfonamide, are significant due to their roles in addressing bacterial infections and other conditions. These compounds serve as the backbone for various drug classes, demonstrating their versatility and importance in drug development. Notably, sulfonamides have been utilized in creating antiviral, anticancer, and Alzheimer’s disease drugs, underscoring their contribution to treating a wide range of conditions. The patent review by Gulcin and Taslimi (2018) highlights the medicinal significance of sulfonamide inhibitors, showcasing their applications across different therapeutic areas, including their roles as antiviral HIV protease inhibitors and anticancer agents (Gulcin & Taslimi, 2018).

Environmental Impact and Analysis

The presence and influence of sulfonamides in the environment, a category encompassing N-cyclopropylpyridine-3-sulfonamide, have been studied due to their widespread use in healthcare and veterinary medicine. These compounds, derived mainly from agricultural activities, have introduced changes in microbial populations that could pose risks to human health. Baran et al. (2011) provide a comprehensive review of the environmental presence of sulfonamides and their potential hazards, emphasizing the need for effective management strategies to mitigate their impact (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Analytical Methods for Detection

The analytical detection of sulfonamides, including specific compounds like N-cyclopropylpyridine-3-sulfonamide, is crucial for environmental monitoring and quality control in pharmaceuticals. Hoff and Kist (2009) review the methods for analyzing sulfonamides using capillary electrophoresis (CE), a technique offering sensitivity and specificity for detecting these compounds in various matrices. This review underscores the importance of advanced analytical methods in understanding the distribution and concentration of sulfonamides in the environment and products (Hoff & Kist, 2009).

Mechanism of Action

Target of Action

N-cyclopropylpyridine-3-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . .

Mode of Action

Sulfonamides, including N-cyclopropylpyridine-3-sulfonamide, are known to inhibit the biosynthetic pathway of folate, an essential molecule required by all living organisms . They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by N-cyclopropylpyridine-3-sulfonamide is the folate biosynthesis pathway. By inhibiting this pathway, the compound prevents the synthesis of folic acid, a crucial component for DNA synthesis. This inhibition disrupts bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .

Result of Action

The result of N-cyclopropylpyridine-3-sulfonamide’s action is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for DNA synthesis, the compound disrupts the life cycle of bacteria, leading to their eventual death .

Action Environment

The efficacy and stability of N-cyclopropylpyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH level of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can also affect the compound’s pharmacokinetics .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The associated hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for N-cyclopropylpyridine-3-sulfonamide are not available, sulfonamides are an important class of compounds with diverse pharmacological activities. They continue to be a subject of research for their potential applications in treating various diseases .

properties

IUPAC Name

N-cyclopropylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-13(12,10-7-3-4-7)8-2-1-5-9-6-8/h1-2,5-7,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNQZTQRRKLZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylpyridine-3-sulfonamide

CAS RN

1000933-61-8
Record name N-cyclopropylpyridine-3-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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